2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1244058-78-3
VCID: VC11698901
InChI: InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H
SMILES: C1CCC(C1)C2=NC(=NO2)CCN.Cl
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.69 g/mol

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

CAS No.: 1244058-78-3

Cat. No.: VC11698901

Molecular Formula: C9H16ClN3O

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride - 1244058-78-3

Specification

CAS No. 1244058-78-3
Molecular Formula C9H16ClN3O
Molecular Weight 217.69 g/mol
IUPAC Name 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H15N3O.ClH/c10-6-5-8-11-9(13-12-8)7-3-1-2-4-7;/h7H,1-6,10H2;1H
Standard InChI Key QXECDRQEGUJPBW-UHFFFAOYSA-N
SMILES C1CCC(C1)C2=NC(=NO2)CCN.Cl
Canonical SMILES C1CCC(C1)C2=NC(=NO2)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Features

The compound’s IUPAC name, 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, reflects its heterocyclic backbone. The 1,2,4-oxadiazole ring is a five-membered structure containing two nitrogen atoms and one oxygen atom, with substituents at the 3- and 5-positions . The cyclopentyl group at the 5-position introduces steric bulk and lipophilicity, while the ethanamine side chain at the 3-position provides a primary amine functional group, which is protonated in the hydrochloride salt form to enhance aqueous solubility.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number1244803-69-7
Molecular FormulaC9H15N3OHCl\text{C}_9\text{H}_{15}\text{N}_3\text{O} \cdot \text{HCl}
Molecular Weight217.70 g/mol
MDL NumberMFCD19103490
Synonyms5-cyclopentyl-1,2,4-oxadiazole-3-ethanamine HCl

Structural Analysis

The 1,2,4-oxadiazole ring is planar and aromatic, contributing to metabolic stability in biological systems. Quantum mechanical calculations predict that the cyclopentyl substituent adopts a puckered conformation, creating a hydrophobic domain that may facilitate interactions with lipid-rich biological membranes or enzyme active sites. The ethanamine moiety’s protonated form at physiological pH enables ionic interactions with negatively charged targets, such as nucleic acids or acidic amino acid residues .

Synthesis and Manufacturing Considerations

Purification and Characterization

Purification would likely involve recrystallization from ethanol/water mixtures, given the hydrochloride salt’s polar nature. Characterization by 1H^1\text{H} NMR would reveal signals for the cyclopentyl protons (δ 1.5–2.1 ppm), oxadiazole ring protons (absent due to aromaticity), and ethanamine protons (δ 2.8–3.2 ppm for CH2NH3+\text{CH}_2\text{NH}_3^+) .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit high solubility in polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). The oxadiazole ring’s aromaticity confers resistance to hydrolytic degradation under neutral or acidic conditions, though strong bases may cleave the ring.

Table 2: Predicted Physicochemical Parameters

ParameterValue/Description
LogP (lipophilicity)~2.1 (estimated)
Aqueous Solubility>50 mg/mL at 25°C
pKa (amine)~9.5 (protonated in salt form)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1650 cm1^{-1} (C=N stretch) and 1250 cm1^{-1} (N-O stretch).

  • Mass Spectrometry: Molecular ion peak at m/zm/z 181.23 (free base), with fragmentation patterns indicating loss of the cyclopentyl group (m/zm/z 96) .

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